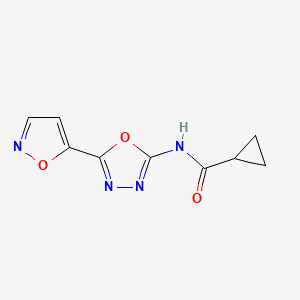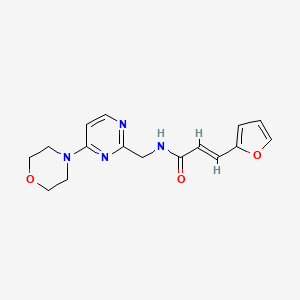
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery, and there’s always a need to develop new eco-friendly synthetic strategies for it .
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Isoxazole and 1,2,4-oxadiazole-containing compounds have been synthesized through various methods, indicating the compound's potential utility in exploring novel synthetic pathways. One study described the solid-phase synthesis of diheterocyclic compounds, demonstrating a strategy that involved the cycloaddition of nitrile oxides to alkynes, followed by ester saponification and condensation reactions to yield isoxazole-oxadiazole products (Quan & Kurth, 2004). This methodology could be applied to the synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide, suggesting its potential in generating libraries of diheterocyclic compounds with varied biological activities.
Biological Activities and Pharmacological Potential
The structural features of 1,2,4-oxadiazoles, including those with isoxazole moieties, have been associated with a broad spectrum of pharmacological activities. Aggarwal, Goyal, & Kaur (2020) reviewed the medicinal applications of 1,2,4-oxadiazole derivatives, highlighting their role as bioisosteres for carboxylic acid and carboxamide groups and their evaluation in diverse medicinal applications (Aggarwal, Goyal, & Kaur, 2020). This underscores the potential of this compound in drug discovery and development, especially in identifying new therapeutic agents.
Structural Analysis and Material Science Applications
The compound's unique structural framework could also be of interest in material science, especially in the development of novel materials with specific electronic or photophysical properties. The synthesis and characterization of related compounds, such as those involving cyclopropane rings and oxadiazole derivatives, suggest potential applications in designing materials with desired chemical and physical properties (Shishkina et al., 2020). The detailed structural analysis of such compounds can provide insights into the relationship between molecular structure and material characteristics.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the Heat Shock Protein 90 (HSP90) . HSP90 is ubiquitously overexpressed in a broad spectrum of human cancers and has been recognized as an attractive target for cancer treatment .
Mode of Action
The compound interacts with HSP90, inhibiting its function . HSP90 plays a key role in the regulation of gene transcription. By displacing HSP90 from chromatin, the expression of key oncogenes can be inhibited .
Biochemical Pathways
The inhibition of HSP90 affects various biochemical pathways. It leads to the depletion of key signaling pathways and concomitant elevation of other heat shock proteins like HSP70 and HSP27 . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
Similar compounds have shown good bioavailability and favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . It also leads to the functional inhibition of HSP90 by depleting key signaling pathways and concomitantly elevating HSP70 and HSP27 .
Eigenschaften
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-7(5-1-2-5)11-9-13-12-8(15-9)6-3-4-10-16-6/h3-5H,1-2H2,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILOCYFJAQELQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[4-(3-Methoxy-2-methylindazole-6-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2830615.png)
![N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2830617.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2830620.png)


![5,9-Diazaspiro[3.6]decan-10-one](/img/structure/B2830623.png)



![(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2830631.png)
![3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2830632.png)


![ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate](/img/structure/B2830637.png)
